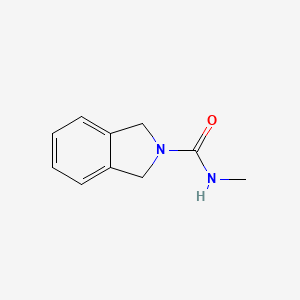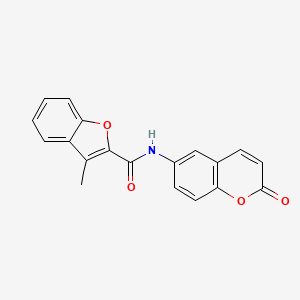
3-methyl-N-(2-oxo-2H-chromen-6-yl)benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-methyl-N-(2-oxo-2H-chromen-6-yl)benzofuran-2-carboxamide” is a chemical compound that belongs to the class of organic compounds known as coumarins and derivatives .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the rearrangement of 2-(N-aroylhydrazono)-2H-chromene-3-carboxamides, which are readily obtained by the reaction of 2-imino-2H-chromene-3-carboxamides with benzohydrazide in an acidic medium, has been described .Molecular Structure Analysis
The molecular structure of similar compounds has been determined using single crystal X-ray diffraction data . The structure is stabilized by intramolecular hydrogen bonds, forming a closed seven-membered ring. There are also intramolecular π-π interactions presented between the 3,6-Dihydro-2H-pyran ring of the chromen moiety .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . For example, the reaction of 7-amino-4-methylcoumarin with a number of organic halides has been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported . For instance, the title compound crystallizes in the monoclinic space group P 21/n .Scientific Research Applications
Anticancer Activity
Many coumarin-based derivatives, including those similar to the compound , have been found to exhibit remarkable biological properties, including anticancer activity . These compounds have been shown to inhibit cell growth in various types of cancer cells .
Anticonvulsant Activity
Coumarin derivatives have also been studied for their anticonvulsant activity . This makes them potential candidates for the development of new drugs for the treatment of epilepsy and other seizure disorders.
Antimicrobial Activity
The compound may also have antimicrobial properties . This could make it useful in the development of new antimicrobial agents to combat resistant strains of bacteria and fungi.
Antiviral Activity
Research has shown that some coumarin derivatives have antiviral activities . This suggests that the compound could potentially be used in the development of antiviral drugs.
Fluorescence Sensors
Coumarins with an intramolecular charge transfer character have been investigated for use as fluorescence sensors . This could have applications in various fields, including biological imaging and diagnostics.
Antioxidant Activity
Hydroxycoumarins, which are similar to the compound , have been reported to possess strong antioxidant activity and protective effects against oxidative stress by scavenging reactive oxygen species .
Anti-Inflammatory Activity
The compound may also have anti-inflammatory activity . This could make it useful in the treatment of conditions characterized by inflammation, such as arthritis and certain autoimmune diseases.
Neuroprotective Effects
Ferulic acid, a component of similar compounds, has been shown to have neuroprotective effects . This suggests that the compound could potentially be used in the treatment of neurodegenerative disorders, such as Alzheimer’s disease and Parkinson’s disease.
Mechanism of Action
Target of Action
It is known that coumarin derivatives, which this compound is a part of, have been tested for various biological properties including anti-hiv , anticancer , anti-microbial , anti-tumor , antioxidant , anti-Alzheimer , anti-tuberculosis , and DNA gyrase inhibitors .
Mode of Action
It is known that coumarin derivatives can inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slow down conduction velocity, and reduce sinus node autonomy . This suggests that the compound may interact with its targets to induce these changes.
Biochemical Pathways
It is known that coumarin derivatives have been tested for their effects on the egfr/pi3k/akt/mtor signaling pathway , which is critical for cell proliferation and survival.
Pharmacokinetics
Moreover, using chlorine as an isostere for hydrogen can increase potency, and improve solubility .
Result of Action
It is known that coumarin derivatives have been tested for their ability to inhibit proliferation, migration, and invasion of cell lines, induce cell cycle arrest and apoptosis in vitro, and prevent tumor growth in vivo .
Action Environment
It is known that solvent can act as a nucleophile and open the iminolactone ring, which is a key step in the formation of 2h-chromen-2-one and quinazolin-4(3h)-one moieties .
Future Directions
The future directions in the study of similar compounds involve exploring their biological activities. For instance, coumarins and related derivatives have continued to attract attention for their interesting biological activities, including anticoagulant, antithrombiotics, antifungal, antiinflammatory, and antiviral activities .
properties
IUPAC Name |
3-methyl-N-(2-oxochromen-6-yl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO4/c1-11-14-4-2-3-5-16(14)24-18(11)19(22)20-13-7-8-15-12(10-13)6-9-17(21)23-15/h2-10H,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFBQBNQQHFCDFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NC3=CC4=C(C=C3)OC(=O)C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(2-oxo-2H-chromen-6-yl)benzofuran-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(3,5-Dichlorophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B3001490.png)

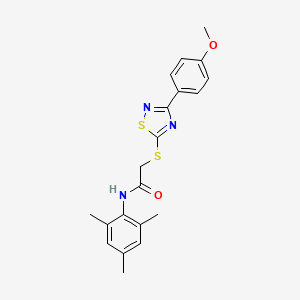
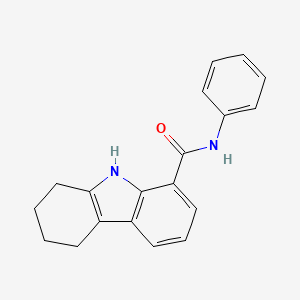
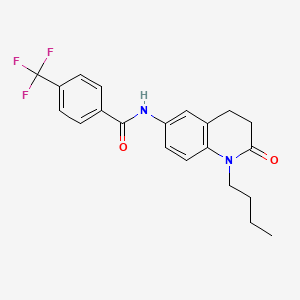
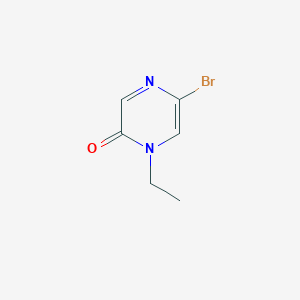

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(furan-2-yl)propan-2-yl)acrylamide](/img/structure/B3001504.png)
![(4-Tert-butylphenyl)-[4-(2-nitrophenyl)piperazin-1-yl]methanethione](/img/structure/B3001506.png)
